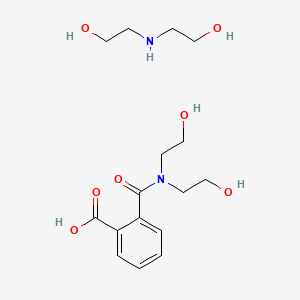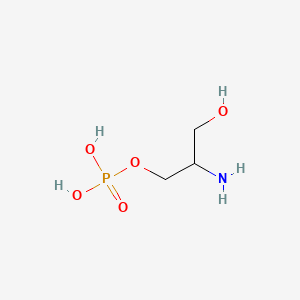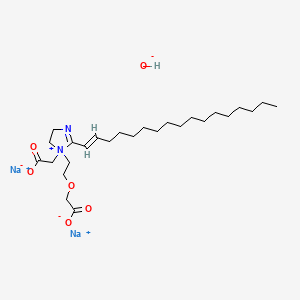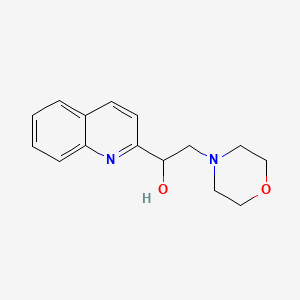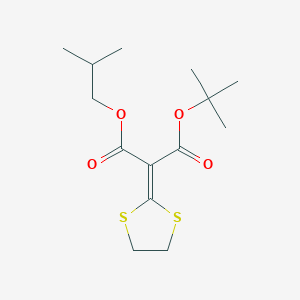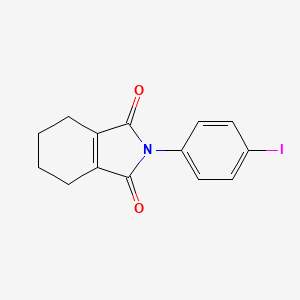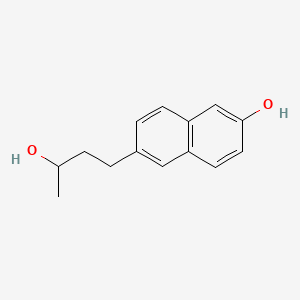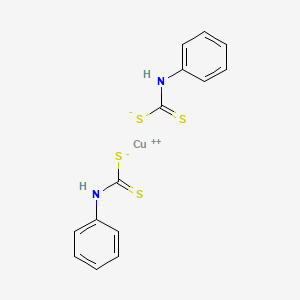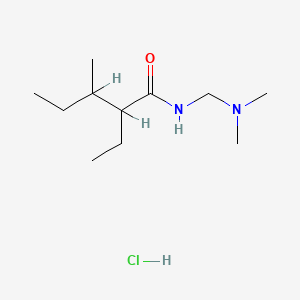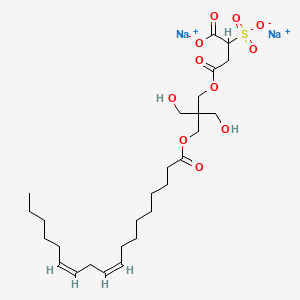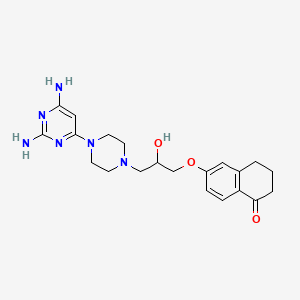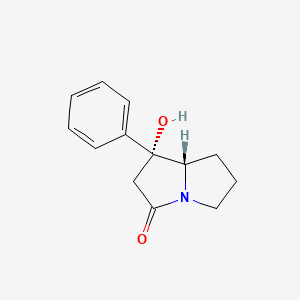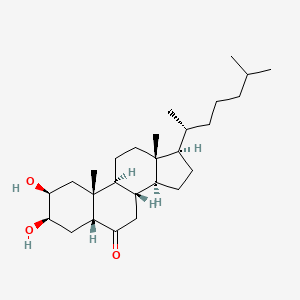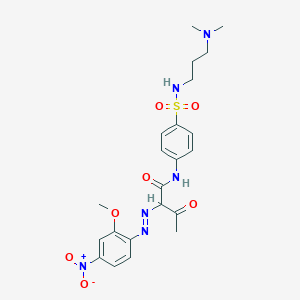
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide is a complex organic compound that features a variety of functional groups, including a sulfonamide, a diazenyl group, and a ketone. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide typically involves multiple steps, each targeting the formation of specific functional groups. Common synthetic routes may include:
Formation of the Sulfonamide Group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Introduction of the Diazenyl Group: This step often involves a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with an appropriate aromatic compound.
Formation of the Ketone Group: This can be accomplished through various methods, such as oxidation of secondary alcohols or Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates and selectivity.
Control of Temperature and Pressure: To ensure optimal reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide may have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions within biological systems to produce active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Dimethylamino)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide: Lacks the sulfamoyl group.
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-3-oxobutanamide: Lacks the diazenyl group.
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxyphenyl)diazenyl)-3-oxobutanamide: Lacks the nitro group.
Uniqueness
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
1065519-44-9 |
|---|---|
Molekularformel |
C22H28N6O7S |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30) |
InChI-Schlüssel |
MQLUSMUCKZNBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


